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An In-depth Technical Guide to the Electronic and Steric Properties of 5-Bromo-1-methoxy-2-
methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development
Professionals
Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties
of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the limited availability of direct
experimental data for this specific compound, this document leverages established principles of
organic chemistry and data from analogous structures to propose a synthetic pathway and
predict its physicochemical and spectroscopic properties. The interplay of the four distinct
substituents on the benzene ring—methoxy, methyl, nitro, and bromo—creates a unique
electronic and steric environment, making it a valuable intermediate in medicinal chemistry and
organic synthesis.[1] This guide is intended for researchers, scientists, and drug development
professionals who may utilize this compound in the synthesis of novel bioactive molecules.

Physicochemical Properties

The fundamental properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene are
summarized in the table below. Most of these are computationally derived and provide a
baseline for its handling and characterization.
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Property Value Source
5-bromo-1-methoxy-2-methyl-

IUPAC Name ) PubChem|[2]
3-nitrobenzene

CAS Number 885519-07-3 MySkinRecipes[1]

Molecular Formula CsHsBrNO3 PubChem|[2]

Molecular Weight 246.06 g/mol PubChem[2]

, CC1=C(C=C(C=C10C)Br)--

Canonical SMILES PubChem|[2]
INVALID-LINK--[O-]
InChl=1S/C8H8BrNO3/c1-5-

InChl 7(10(11)12)3-6(9)4-8(5)13- PubChem[2]
2/h3-4H,1-2H3
XTZNLELDRXUAOX-

InChlKey PubChem|[2]
UHFFFAOYSA-N

Topological Polar Surface Area  55.1 A2 PubChem][2]

Predicted XLogP3 3.4 PubChem|[2]

Proposed Synthesis and Experimental Protocol

The synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene can be envisioned starting

from the commercially available 2-methylanisole. The key transformations are electrophilic

aromatic bromination and nitration. The order of these reactions is critical to achieve the

desired substitution pattern, governed by the directing effects of the substituents.

The methoxy group (-OCHs) is a strongly activating ortho-, para-director, while the methyl

group (-CHs) is a weakly activating ortho-, para-director. To obtain the target molecule, it is

proposed to first introduce the bromine atom and then the nitro group.

Proposed Synthetic Pathway:

o Bromination of 2-methylanisole: The methoxy group is the more powerful activating group

and will direct the incoming electrophile (Br*). The para position to the methoxy group is the

most sterically accessible and electronically favored, leading to 4-Bromo-2-methylanisole.
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 Nitration of 4-Bromo-2-methylanisole: In this intermediate, the methoxy group directs ortho-
and para-. The para position is blocked by the bromine. Of the two ortho positions, one is
sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur at
the position ortho to the methoxy group and meta to the bromine, which is C3, yielding 5-
Bromo-1-methoxy-2-methyl-3-nitrobenzene.

2-Methylanisole Brz, FeBrs 4-Bromo-1-methoxy-2-methylbenzena IS ESICTRN 1,1, 1-methoxy-2-methyl-3-nitrobenzene

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard laboratory procedures for the bromination and nitration of

aromatic compounds.
Step 1: Synthesis of 4-Bromo-1-methoxy-2-methylbenzene

o Materials: 2-methylanisole, Iron(lll) bromide (FeBrs), Bromine (Brz), Dichloromethane
(CH2Cl2), Sodium thiosulfate solution (10%), Sodium bicarbonate solution (saturated), Brine,

Anhydrous magnesium sulfate.
e Procedure:

o In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

methylanisole (1 equivalent) in dichloromethane.
o Add a catalytic amount of FeBrs.
o Cool the mixture to 0 °C in an ice bath.

o Slowly add a solution of bromine (1 equivalent) in dichloromethane via the dropping

funnel.

o After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours,

monitoring by TLC.
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Quench the reaction by slowly adding a 10% sodium thiosulfate solution to remove excess
bromine.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium
bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate
gradient) to yield 4-Bromo-1-methoxy-2-methylbenzene.

Step 2: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

o Materials: 4-Bromo-1-methoxy-2-methylbenzene, Concentrated sulfuric acid (H2SOa),
Concentrated nitric acid (HNOs).

e Procedure:

[¢]

In a flask, cool concentrated sulfuric acid to O °C.

Slowly add 4-Bromo-1-methoxy-2-methylbenzene (1 equivalent) with stirring, maintaining
the temperature below 10 °C.

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to
concentrated sulfuric acid in a separate flask, keeping the temperature at 0 °C.

Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes,
ensuring the temperature does not exceed 10 °C.

After addition, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.[3]

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate
is neutral.
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o Recrystallize the crude product from ethanol or methanol to obtain pure 5-Bromo-1-
methoxy-2-methyl-3-nitrobenzene.

Electronic Properties

The electronic nature of the aromatic ring is dictated by the interplay of the inductive and
resonance effects of its four substituents.

e -OCHs (Methoxy): A strong activating group. It donates electron density to the ring via a
strong positive resonance effect (+R) and withdraws electron density via a negative inductive
effect (-1). The +R effect is dominant, enriching the ortho and para positions with electron
density.[2]

o -CHs (Methyl): A weak activating group that donates electron density through a weak positive
inductive effect (+1) and hyperconjugation, also enriching the ortho and para positions.

» -Br (Bromo): A deactivating group. It withdraws electron density through a strong -I effect but
donates electron density through a weaker +R effect. Overall, it deactivates the ring but still
directs incoming electrophiles to the ortho and para positions.

e -NO:z (Nitro): A strong deactivating group. It strongly withdraws electron density from the ring
through both a strong -1 and a strong -R effect, making the ring electron-deficient, particularly
at the ortho and para positions. It is a meta-director.[4]

The combination of these groups makes the aromatic ring generally electron-deficient and
susceptible to nucleophilic aromatic substitution, a common reaction for polyhalogenated and
nitrated aromatic compounds.

4 Substituent Effects on Benzene Ring )
Methoxy (-OCHs) Methyl (-CHs) Bromo (-Br) Nitro (-NO2)
+R > -| -l >+R -R, -l
(Strong Activator, o,p-director) A (OEEL G, CHP-EIEEE) (Weak Deactivator, o,p-director) (Strong Deactivator, m-director)
- /
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Caption: Summary of the electronic effects of the substituents.

Steric Properties

The spatial arrangement of the substituents significantly influences the molecule's conformation
and reactivity.

e The presence of four substituents on the benzene ring, particularly with three of them on
adjacent carbons (C1, C2, C3), creates considerable steric hindrance.

o The methyl group at C2 is flanked by the methoxy group at C1 and the nitro group at C3.
This crowding may restrict the free rotation of the methoxy and nitro groups.

e The bromine atom at C5 is relatively less hindered.

 Steric hindrance will play a crucial role in any further substitution reactions. For example,
nucleophilic attack at positions ortho to the existing bulky groups would be disfavored.[5][6]

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not readily available, the expected
data can be inferred based on the known effects of the substituents.

Predicted *H NMR Data

The molecule has two aromatic protons which will appear as distinct signals. Their chemical
shifts can be estimated based on the additive effects of the substituents.

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H-4 75-7.8 d (J=2-3Hz)

H-6 72-75 d (J = 2-3 Hz)

-OCHs 3.9-41 S

-CHs 22-24 S
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Rationale: The proton at C4 is ortho to a bromine and para to a methoxy group, while being
meta to both the methyl and nitro groups. The proton at C6 is ortho to the methoxy and
bromine groups and meta to the others. The strong deshielding effect of the nitro group and the
anisotropic effect of the bromine will influence these shifts.

Predicted **C NMR Data

The six aromatic carbons will each give a distinct signal due to the lack of symmetry.

Carbon Predicted Chemical Shift (ppm)
C1 (-OCHs) 155 - 160

C2 (-CHs) 125 - 130

C3 (-NO2) 148 - 152

C4 128 - 132

C5 (-Br) 115 - 120

C6 110-115

-OCHs 56 - 58

-CHs 15-20

Rationale: The chemical shifts are influenced by the electronegativity and resonance effects of
the directly attached and neighboring substituents. Carbons attached to the electronegative
oxygen (C1) and the electron-withdrawing nitro group (C3) are expected to be significantly
downfield.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for each functional group.
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Predicted Wavenumber

Functional Group Vibration
(cm™)

Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H (-CHs) Stretch 2980 - 2850
Aromatic C=C Stretch 1600 - 1450
Nitro (-NO2) Asymmetric Stretch 1550 - 1475
Nitro (-NOz2) Symmetric Stretch 1360 - 1290
C-O (Aryl Ether) Asymmetric Stretch 1275 - 1200
C-O (Aryl Ether) Symmetric Stretch 1075 - 1020
C-Br Stretch 680 - 515

The nitro group's N-O stretching vibrations are typically strong and characteristic, appearing in

the 1550-1475 cm~1! (asymmetric) and 1360-1290 cm~* (symmetric) regions for aromatic nitro

compounds.[7]

Conclusion

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound with a

rich combination of electronic and steric features. The interplay between the electron-donating

methoxy and methyl groups and the electron-withdrawing nitro and bromo groups makes the

aromatic ring electron-deficient and activates it for certain types of reactions, such as

nucleophilic aromatic substitution. The significant steric hindrance around the C1-C2-C3

positions will heavily influence its reactivity and conformational preferences. The predicted

spectroscopic data provide a framework for the identification and characterization of this

molecule. These properties make it a potentially versatile building block for the synthesis of

complex target molecules in the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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